5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole
Description
5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core (a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom). Substituents include a chlorine atom at position 5 and a 4-nitrophenylmethyl group at position 2. The nitro group (-NO₂) on the benzyl moiety is strongly electron-withdrawing, influencing the compound’s electronic properties and reactivity. Its synthesis likely involves cyclization or substitution reactions using precursors like hydrazonoyl chlorides or thioate derivatives, as seen in analogous thiadiazole syntheses .
Properties
IUPAC Name |
5-chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2S/c10-9-11-8(12-16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDUFFPJLSISPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NSC(=N2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Procedure
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Thioamide Preparation : React 4-nitrobenzylamine with thiophosgene to form 4-nitrobenzyl isothiocyanate, which is subsequently treated with ammonia to yield -thioamide.
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Cyclization : Combine the thioamide with 1.2 equivalents of PCl₅ in anhydrous dichloromethane under nitrogen. Stir the mixture at 0°C for 1 hour, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic attack of the sulfur on the electrophilic carbon, followed by chloride incorporation at position 5 (Scheme 1).
Scheme 1 :
Optimization and Yields
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Temperature Control : Maintaining low temperatures (0–5°C) during PCl₅ addition minimizes side reactions such as over-chlorination.
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Yield : Typical yields range from 65–75%, with purity confirmed via HPLC (>95%).
Condensation of Thiosemicarbazides with Carboxylic Acid Derivatives
Adapting methods from 1,3,4-thiadiazole synthesis, thiosemicarbazides can be cyclized to 1,2,4-thiadiazoles by modifying reaction conditions. This route leverages the nucleophilicity of sulfur and the electrophilicity of carboxylic acid derivatives.
Reaction Mechanism
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Thiosemicarbazide Formation : React 4-nitrobenzylhydrazine with cyclohexyl isothiocyanate to form --cyclohexylthiosemicarbazide $$.
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Cyclization : Treat the thiosemicarbazide with concentrated sulfuric acid to induce dehydration and ring closure. The chlorine atom is introduced via in situ generation of HCl, which acts as a chlorinating agent (Scheme 2).
Scheme 2 :
Key Parameters
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Acid Concentration : Higher H₂SO₄ concentrations (≥90%) improve cyclization efficiency but risk sulfonation of the nitro group.
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Substituent Compatibility : The 4-nitrobenzyl group remains stable under acidic conditions, with no observable denitration.
Oxidative Cyclization of Thiosemicarbazones
Oxidative cyclization using ferric chloride (FeCl₃) offers a metal-mediated route to 1,2,4-thiadiazoles. This method is advantageous for introducing electron-withdrawing groups like chlorine.
Procedure Overview
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Thiosemicarbazone Synthesis : Condense 4-nitrobenzaldehyde with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazone.
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Oxidative Cyclization : React the thiosemicarbazone with FeCl₃ in acetic acid at 80°C. Fe³⁺ facilitates simultaneous oxidation of the thiol group and cyclization, with chloride ions from FeCl₃ incorporating at position 5 (Scheme 3).
Scheme 3 :
Yield and Scalability
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Byproducts : Trace amounts of 1,3,4-thiadiazole isomers (<5%) are observed, necessitating chromatographic purification.
Comparative Analysis of Synthetic Routes
Table 1 : Comparison of Methods for this compound Synthesis
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hurd-Morris Cyclization | 65–75 | >95 | One-pot synthesis, scalable | Requires stringent anhydrous conditions |
| Thiosemicarbazide Route | 60–70 | 90 | Mild conditions, functional group tolerance | Low regioselectivity |
| FeCl₃ Oxidation | 70–80 | 92 | Metal-mediated, high efficiency | Chromatography needed for purification |
| Post-Functionalization | 50–60 | 88 | Modular, flexible | Multi-step, lower overall yield |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclization: Cyclization agents such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2).
Major Products Formed
Reduction of Nitro Group: Formation of 5-Chloro-3-[(4-aminophenyl)methyl]-1,2,4-thiadiazole.
Substitution of Chloro Group: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole is utilized as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for the introduction of various substituents that can modify its properties and activities.
Biology
The compound is being investigated for its potential antimicrobial , antifungal , and anticancer activities. Research indicates that derivatives of thiadiazoles exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies show that compounds with similar structures have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Preliminary evaluations suggest that this compound may have cytotoxic effects against various cancer cell lines .
Medicine
The therapeutic potential of this compound is being explored in the treatment of various diseases. Researchers are particularly interested in its pharmacodynamics and interactions with biological targets to understand its safety profile and efficacy .
Industry
In industrial applications, this compound is being examined for use in developing new materials and chemical processes. Its unique properties make it a candidate for innovative applications in fields such as agriculture and pharmaceuticals.
Case Studies
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituents at positions 3 and 5 of the 1,2,4-thiadiazole ring:
Key Structural Trends :
- Bulkier substituents (e.g., 4-nitrophenylethylsulfanyl) may hinder membrane permeability but improve target specificity .
Physicochemical Properties
- Solubility : Nitro and chlorine substituents reduce aqueous solubility compared to methoxy or fluorine analogs .
- Stability : Nitro groups may increase susceptibility to nucleophilic attack under basic conditions .
- Spectroscopic Data :
Computational and Theoretical Insights
Biological Activity
5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties based on available research findings.
Antibacterial Properties
Studies have shown that this compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound's efficacy is particularly notable against:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
A comparative study of minimum inhibitory concentrations (MIC) revealed:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 32.6 |
| B. subtilis | 16.3 |
| E. coli | 64.5 |
The presence of the nitro group on the phenyl ring appears to enhance the antibacterial activity, especially against Gram-positive bacteria .
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against Candida albicans . In vitro studies have shown:
- MIC against C. albicans: 47.5 μg/mL
- Comparable activity to the standard antifungal drug itraconazole
Anticancer Properties
Research indicates that this compound and its derivatives possess potential anticancer activity .
In Vitro Studies
Cytotoxicity assays on various cancer cell lines have yielded promising results:
| Cancer Cell Line | IC50 (μg/mL) |
|---|---|
| HL-60 (Leukemia) | 1.61 ± 1.92 |
| SK-MEL-1 (Melanoma) | 1.98 ± 1.22 |
The compound's anticancer activity is attributed to:
- Enzyme inhibition
- DNA intercalation
- Induction of apoptosis
Structure-Activity Relationship (SAR)
Analysis of the compound's structure in relation to its biological activity reveals:
- The 1,2,4-thiadiazole ring is essential for antimicrobial and anticancer activities .
- The chloro substituent at position 5 contributes to enhanced biological activity .
- The nitro group on the phenyl ring plays a crucial role in antibacterial efficacy .
While the exact mechanism of action is not fully elucidated, several proposed pathways include:
- Enzyme Inhibition : The compound may bind to active sites of crucial enzymes, disrupting cellular processes.
- DNA Intercalation : Interaction with DNA, potentially interfering with replication and transcription.
- Protein-Ligand Interactions : Modulation of protein activity through specific binding.
Q & A
Q. What are the established synthetic routes for 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole, and what are their yield optimization challenges?
The compound is typically synthesized via cyclization reactions using thiosemicarbazide derivatives or hydrazonoyl chlorides. For example, hydrazonoyl chlorides (e.g., N-(4-nitrophenyl)acetohydrazonoyl bromide) react with thiosemicarbazides in ethanol with triethylamine, yielding thiadiazole derivatives after 6–12 hours at room temperature (yields: 60–70%) . Key challenges include controlling by-products from competing reactions (e.g., oxidation of sulfur groups) and optimizing solvent systems (e.g., dimethylformamide for crystallization) to improve purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Structural elucidation relies on:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., 4-nitrophenyl methyl group at C3, chlorine at C5) .
- IR spectroscopy : Peaks at ~768 cm⁻¹ (C-Cl stretch) and 1586 cm⁻¹ (aromatic C=C) validate functional groups .
- LC-MS : Molecular ion peaks (e.g., m/z=330 [M-H]⁺) confirm molecular weight and chlorine isotope patterns .
- X-ray crystallography (if available): Resolves spatial arrangement of the thiadiazole core and substituents .
Q. What are the primary biological activities reported for this compound?
Studies highlight antimicrobial activity against E. coli, B. mycoides, and C. albicans (MIC: 8–32 µg/mL), attributed to the 4-nitrophenyl group enhancing membrane permeability . Anticancer potential is theorized via enzyme inhibition (e.g., histone acetyltransferases), though in vitro data remain limited .
Q. What physicochemical properties influence its reactivity and solubility?
- LogP : ~2.8 (moderate lipophilicity due to chloro and nitrophenyl groups), favoring membrane penetration but limiting aqueous solubility .
- Thermal stability : Decomposes above 240°C, requiring low-temperature storage (<4°C) for long-term stability .
Advanced Research Questions
Q. How can synthetic methods be optimized for scalability while maintaining regioselectivity?
Recent protocols suggest using continuous flow reactors to enhance reaction control and reduce side products (e.g., dimerization). For example, replacing ethanol with acetonitrile under flow conditions improved yields to 85% for analogous thiadiazoles . Regioselectivity is maintained by steric hindrance from the 4-nitrophenyl group, directing substitutions to the C5 chlorine position .
Q. How do contradictions in reported biological activity data arise, and how can they be resolved?
Discrepancies in antimicrobial potency (e.g., MIC variations across studies) may stem from:
- Strain specificity : C. albicans susceptibility varies by genetic background .
- Assay conditions : Differences in broth microdilution pH or incubation time affect results. Standardized CLSI/M07-A9 protocols are recommended .
Q. What structure-activity relationships (SARs) govern its biological activity?
- 4-Nitrophenyl group : Enhances electron-withdrawing effects, stabilizing interactions with microbial enzymes (e.g., cytochrome P450) .
- Chlorine at C5 : Critical for electrophilic reactivity; replacement with fluorine reduces antifungal activity by 50% .
- Methyl linker : Flexibility between thiadiazole and nitrophenyl groups improves target binding .
Q. What computational and experimental approaches are used to study its interaction with biological targets?
- Molecular docking : Predicts binding to C. albicans CYP51 (Lanosterol 14α-demethylase) with a ΔG of -9.2 kcal/mol .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd = 12 µM) to bacterial DNA gyrase .
- Mutagenesis studies : Confirm residue-specific interactions (e.g., Arg76 in CYP51 is critical for inhibition) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
